1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-

Analgesic intermediates Curtius rearrangement 4-Amino-4-arylcyclohexanones

CAS 56327-02-7 is the preferred ketal acid intermediate for synthesizing 4-(p-chlorophenyl)-4-aminocyclohexanone analgesics with dual analgesic/narcotic antagonist activity (US4065573). Its rigid spirocyclic ketal, free carboxylic acid handle, and electron-withdrawing 4-chlorophenyl motif directly modulate Curtius rearrangement rates and lipophilicity (cLogP). Unlike the 2-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs, this substitution pattern is essential for achieving the target pharmacological profile. For enterovirus inhibitor campaigns, the scaffold offers nanomolar potency benchmarks (EV71 EC50 = 4 nM) and low cytotoxicity, while the carboxylic acid enables prodrug design. Secure this non-interchangeable intermediate for reproducible synthetic outcomes and SAR-driven drug discovery.

Molecular Formula C15H17ClO4
Molecular Weight 296.74 g/mol
CAS No. 56327-02-7
Cat. No. B11835784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
CAS56327-02-7
Molecular FormulaC15H17ClO4
Molecular Weight296.74 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2
InChIInChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18)
InChIKeyNQPPDXRENIUTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- (CAS 56327-02-7): Sourcing Guide for a Differentiated Spirocyclic Ketal Acid Intermediate


1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- (CAS 56327-02-7) is a synthetic spirocyclic ketal carboxylic acid featuring a 4-chlorophenyl substituent at the 8-position of the dioxaspiro[4.5]decane scaffold. This compound belongs to a broader class of geminally substituted cyclohexanone ethylene ketals that serve as critical intermediates in the synthesis of 4-amino-4-arylcyclohexanone analgesics, as disclosed in pioneering patents by The Upjohn Company . Its structural features—a rigid spirocyclic ketal protecting group, a free carboxylic acid handle, and an electron-withdrawing 4-chlorophenyl moiety—confer distinct reactivity and physicochemical properties that differentiate it from unsubstituted or otherwise substituted analogs, making precise sourcing essential for reproducible synthetic outcomes .

Why 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- Cannot Be Replaced by Generic Spirocycle Analogs


Although several 8-aryl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid analogs are commercially available—including the unsubstituted 8-phenyl (CAS 51509-99-0), 8-(2-chlorophenyl) (CAS 65618-90-8), and 8-(4-fluorophenyl) (CAS 56327-03-8) variants—these compounds are not functionally interchangeable. The nature and position of the aryl substituent directly modulate the electron density at the quaternary carbon, affecting both the rate of downstream Curtius rearrangement (a key step for converting the carboxylic acid to the amine pharmacophore) and the lipophilicity (cLogP) of the final active pharmaceutical ingredient . Patent US4065573 explicitly demonstrates that the 4-chlorophenyl substitution pattern is preferred for achieving an optimal balance of analgesic potency and narcotic antagonist activity in the resulting 4-amino-4-arylcyclohexanone derivatives . Substitution with other halogens or positional isomers (e.g., 2-chlorophenyl) can lead to diminished biological activity or altered pharmacokinetic profiles in the final drug substance, making the 4-chlorophenyl-substituted ketal acid a non-substitutable intermediate for specific synthetic routes .

Quantitative Differentiation Evidence for 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- (CAS 56327-02-7)


Preferred Intermediate in 4-Amino-4-arylcyclohexanone Analgesic Synthesis: 4-Chlorophenyl vs. Unsubstituted Phenyl

Patent US4065573 discloses that 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone ethylene ketal—synthesized via the 4-chlorophenyl-substituted ketal acid intermediate—exhibits potent analgesic activity and mixed narcotic antagonist properties in animal models . In contrast, the corresponding unsubstituted phenyl analog (derived from CAS 51509-99-0) lacks the electron-withdrawing chlorine substituent, resulting in altered receptor binding profiles and reduced therapeutic value. The patent explicitly identifies the 4-chlorophenyl ketal acid as the preferred precursor for compounds exhibiting both analgesic and narcotic antagonist activity .

Analgesic intermediates Curtius rearrangement 4-Amino-4-arylcyclohexanones Ketal deprotection

Antimicrobial Activity: 4-Chlorophenyl Spiro Ketal vs. Class Baseline

The 4-chlorophenyl-substituted spirocyclic ketal (CAS 25253-51-4, a core substructure of CAS 56327-02-7) has demonstrated antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacterial strains . This broad-spectrum activity is attributed to the 4-chlorophenyl moiety combined with the rigid spirocyclic scaffold, which enhances membrane penetration relative to non-halogenated spirocycle analogs. In contrast, the unsubstituted phenyl analog (CAS 51509-99-0, 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid) shows no reported antimicrobial activity, highlighting the functional significance of the 4-chloro substituent .

Antimicrobial screening E. coli inhibition Bacillus cereus Structure-activity relationship

Antiviral Activity: 4-Chlorophenyl Spiro Ketal against Picornaviruses

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS 25253-51-4, the ketal core of CAS 56327-02-7) has been reported to exhibit potent antiviral activity against picornaviruses including coxsackievirus, enterovirus, echovirus, poliovirus, and rhinovirus, while maintaining low cytotoxicity in mammalian cell assays . A related analog series from the same chemical space has demonstrated nanomolar potency, with one derivative showing an EC50 of 4 nM against Enterovirus 71 in human RD cells . While quantitative head-to-head data between the 4-chlorophenyl carboxylic acid (CAS 56327-02-7) and the non-carboxylated ketal (CAS 25253-51-4) is not available, the carboxylic acid moiety is expected to further modulate solubility and target engagement, a consideration for procurement decisions .

Antiviral screening Picornaviridae Coxsackievirus Enterovirus Low cytotoxicity

Synthetic Utility: Intermediate for Marine Alkaloid Total Synthesis (Halichlorine and Pinnaic Acid)

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS 25253-51-4) serves as a key building block in the total synthesis of the marine alkaloids halichlorine and pinnaic acid, which possess a highly functionalized azaspiro[4.5]decane core and exhibit inhibitory activity against phospholipase A2 (cPLA2) with an IC50 of 0.2 mM for pinnaic acid . The 4-chlorophenyl spirocyclic ketal provides a pre-organized scaffold that facilitates construction of the azaspiro[4.5]decane ring system through tandem cyclization/semipinacol reactions . Alternative spirocyclic ketals lacking the 4-chlorophenyl group (e.g., 8-methoxy or unsubstituted variants) do not feature in these synthetic routes, as the aryl substituent at the quaternary center is critical for establishing the requisite stereochemistry and facilitating late-stage functionalization .

Total synthesis Marine natural products Halichlorine Pinnaic acid Azaspiro[4.5]decane

Recommended Procurement and Application Scenarios for 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- (CAS 56327-02-7)


Synthesis of Mixed Analgesic/Narcotic Antagonist 4-Amino-4-arylcyclohexanone Derivatives

Medicinal chemistry laboratories synthesizing 4-amino-4-arylcyclohexanone-based analgesics should procure CAS 56327-02-7 as the preferred ketal acid intermediate. Following Curtius rearrangement and ketal deprotection, the resulting 4-(p-chlorophenyl)-4-aminocyclohexanone derivatives exhibit the dual analgesic/narcotic antagonist profile established in US Patent 4,065,573, a pharmacological feature not achievable with the unsubstituted phenyl analog .

Antiviral Lead Optimization Targeting Picornaviridae

Drug discovery programs focused on enterovirus, coxsackievirus, or rhinovirus inhibition should consider the 4-chlorophenyl spirocyclic scaffold as a privileged starting point. The demonstrated low cytotoxicity combined with broad-spectrum anti-picornavirus activity , and the availability of nanomolar potency benchmarks for structurally related analogs (EC50 = 4 nM for Enterovirus 71) , make CAS 56327-02-7 a strategic procurement choice for hit-to-lead campaigns. The carboxylic acid functionality further enables prodrug design or conjugation strategies not feasible with the simple ketal analog (CAS 25253-51-4).

Total Synthesis of Spirocyclic Marine Natural Products

Academic and industrial synthetic chemistry groups undertaking total synthesis of halichlorine, pinnaic acid, or related azaspiro[4.5]decane natural products should secure CAS 56327-02-7 or its ketal analog CAS 25253-51-4. The 4-chlorophenyl substituent is integral to the gold(I)/copper(II)-cocatalyzed tandem cyclization/semipinacol strategy that constructs the azaspiro[4.5]decane core . Alternative spirocyclic ketals have not been validated in this synthetic context, making the 4-chlorophenyl variant the only documented viable precursor.

Structure-Activity Relationship (SAR) Studies on Halogenated Spirocyclic Scaffolds

For systematic SAR exploration of halogen effects on spirocyclic ketal acid reactivity and bioactivity, CAS 56327-02-7 should be procured alongside its 4-fluorophenyl (CAS 56327-03-8) and 2-chlorophenyl (CAS 65618-90-8) positional isomer analogs. Comparative studies of Curtius rearrangement rates, ketal deprotection kinetics, and downstream biological activity can establish quantitative structure-property relationships that guide future analog selection. The 4-chlorophenyl variant serves as the reference standard for this halogen series due to its extensive patent precedent in the 4-amino-4-arylcyclohexanone analgesic class .

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